molecular formula C8H8F3N B1301044 2-Methyl-3-(trifluoromethyl)aniline CAS No. 54396-44-0

2-Methyl-3-(trifluoromethyl)aniline

Cat. No.: B1301044
CAS No.: 54396-44-0
M. Wt: 175.15 g/mol
InChI Key: TWLDBACVSHADLI-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N. It is a member of the trifluoromethylbenzene series and is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to an aniline ring. This compound is a white crystalline powder and is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Methyl-3-(trifluoromethyl)aniline has several scientific research applications:

Safety and Hazards

2-Methyl-3-(trifluoromethyl)aniline causes skin irritation, serious eye irritation, and may cause respiratory irritation . It forms explosive mixtures with air on intense heating .

Future Directions

2-Methyl-3-(trifluoromethyl)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a key intermediate for synthesizing flunixin meglumine , an analgesic compound .

Biochemical Analysis

Biochemical Properties

2-Methyl-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the NMDA receptor is particularly noteworthy, as it is linked to neurodegenerative disorders such as Alzheimer’s and epilepsy . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s role in the synthesis of analgesic compounds like flunixin via reaction with 2-chloronicotinate in ethylene glycol exemplifies its biochemical activity . Understanding these mechanisms is essential for elucidating the compound’s therapeutic potential and its impact on biochemical pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, the compound’s interaction with the NMDA receptor at varying dosages can influence its therapeutic efficacy and safety profile . Understanding these dosage effects is crucial for determining the optimal therapeutic window and minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in the synthesis of methylguanidine derivatives highlights its involvement in metabolic processes . These interactions are essential for understanding the compound’s metabolic fate and its impact on biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical activity . These localization patterns are essential for understanding the compound’s mode of action and its potential therapeutic applications.

Preparation Methods

2-Methyl-3-(trifluoromethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide with ethanol and concentrated hydrochloric acid under reflux conditions for 24 hours. The reaction mixture is then concentrated, basified with sodium hydroxide, and extracted with ether to obtain the desired product . Another method involves the use of 2-chloro-3-trifluoromethyl aniline as a starting material, which undergoes methylation and subsequent reactions to yield this compound .

Chemical Reactions Analysis

2-Methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Methyl-3-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various industrial and research applications.

Properties

IUPAC Name

2-methyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLDBACVSHADLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057769
Record name 3-(Trifluoromethyl)-o-toluidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54396-44-0
Record name 2-Methyl-3-(trifluoromethyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54396-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(trifluoromethyl)benzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Trifluoromethyl)-o-toluidine
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URL https://comptox.epa.gov/dashboard/DTXSID9057769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)-o-toluidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUOROMETHYL TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569607266B
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Synthesis routes and methods I

Procedure details

Dissolve 2 g. of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride in 50 ml. of 90% ethanol which is 1N in potassium hydroxide. Add 2 teaspoonsful of Raney nickel (W-2). Stir at 70° C. for 3 hours, cool and filter. Add 50 ml. of water and extract three times with hexane. Dry the combined organic extracts and evaporate to yield the title compound.
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3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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Synthesis routes and methods II

Procedure details

Similarly, the 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride may be replaced with equivalent quantities of 3-amino-4-bromo-2-methylthiomethylbenzotrifluoride, 3-amino-4-iodo-2-methylthiomethylbenzotrifluoride, 3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-ethylthio-2-methylthiobenzotrifluoride, 3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride, or 3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride, and by following substantially the process of Example 2, step B, there is produced 3-amino-2-methylbenzotrifluoride.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
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3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
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3-amino-4-methylthio-2-methylthiomethylbenzotrifluoride
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3-amino-4-ethylthio-2-methylthiobenzotrifluoride
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3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
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3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
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3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
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3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
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Reaction Step Nine

Synthesis routes and methods III

Procedure details

Add 70 ml of water, 150 ml of glacial acetic acid and 100 g. of 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride to a three-necked round bottom flask fitted with mechanical stirrer and condenser. Then add 535 g. of washed and neutralized Raney active nickel catalyst (Grace no. 28 in water). Heat to reflux (98° C.-100° C.) for 20 hours. Steam distill to obtain the title compound.
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70 mL
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150 mL
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3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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Synthesis routes and methods IV

Procedure details

Similarly, the 3-amino-4-chloro-2-methylthiomethylbenzotrifluoride may be replaced with equivalent quantities of 3-amino-4-bromo-2-methylthiomethylbenzotrifluoride, 3-amino-4-iodo-2-methylthiomethylbenzotrifluoride, 3-amino-4-methyl-2-methylthiomethylbenzotrifluoride, 3-amino-4-ethylthio-2-methylthiobenzotrifluoride, 3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride, 3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride, or 3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride, and by following substantially the teachings of Step C of this example, there is produced 3-amino-2-methylbenzotrifluoride.
Name
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
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3-amino-4-bromo-2-methylthiomethylbenzotrifluoride
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3-amino-4-iodo-2-methylthiomethylbenzotrifluoride
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3-amino-4-methyl-2-methylthiomethylbenzotrifluoride
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3-amino-4-ethylthio-2-methylthiobenzotrifluoride
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3-amino-4-n-propylthio-2-methylthiomethylbenzotrifluoride
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Name
3-amino-4-n-butylthio-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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reactant
Reaction Step Seven
Name
3-amino-4-heptylthio-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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reactant
Reaction Step Eight
Name
3-amino-4-octylthio-2-methylthiomethylbenzotrifluoride
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0 (± 1) mol
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Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-(trifluoromethyl)aniline
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Customer
Q & A

Q1: What are the established synthetic routes for producing 2-methyl-3-(trifluoromethyl)aniline?

A1: Two distinct synthetic pathways for this compound are detailed in the provided research:

    Q2: Were there any unexpected outcomes during the synthesis of compounds utilizing this compound?

    A2: Interestingly, during attempts to synthesize 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid via a one-step reaction between this compound and 2-chloronicotinic acid, researchers unexpectedly obtained N-(2-methyl-3-(trifluoromethyl)phenyl)-2-hydroxynicotinamide [, ]. This finding highlights the potential for unforeseen reactivity profiles and the need for careful reaction optimization.

    Q3: Did the research explore alternative synthetic routes for 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid?

    A3: Yes, following the unexpected outcome with the one-step synthesis, researchers successfully developed a bench-scale route to obtain 2-(2-methyl-3-(trifluoromethylanilino))nicotinic acid [, ]. This method involved reacting the methyl ester of 2-chloronicotinic acid with this compound, showcasing a viable pathway for the target compound's synthesis.

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